![molecular formula C6H12N2O4 B13390546 DL-Seryl-DL-alanine](/img/structure/B13390546.png)
DL-Seryl-DL-alanine
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Overview
Description
DL-Seryl-DL-alanine is a dipeptide composed of the amino acids serine and alanine. It is a synthetic compound that has been studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The compound is characterized by the presence of both D- and L- forms of serine and alanine, which gives it unique properties compared to its individual amino acid components.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Seryl-DL-alanine can be synthesized through a series of chemical reactions involving the coupling of DL-serine and DL-alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between the amino acids. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using specific enzymes that catalyze the formation of peptide bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis. The use of immobilized enzymes and continuous flow reactors can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: DL-Seryl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of alanine can be reduced to form an alcohol.
Substitution: The amino group of serine or alanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products:
Oxidation: Formation of ketones or aldehydes from the hydroxyl group of serine.
Reduction: Formation of alcohols from the carbonyl group of alanine.
Substitution: Formation of substituted amino acids or peptides.
Scientific Research Applications
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, as well as its potential as a building block for synthetic peptides.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DL-Seryl-DL-alanine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, influencing various biochemical processes. For example, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The presence of both D- and L- forms of serine and alanine can lead to unique interactions with chiral receptors and enzymes, resulting in distinct biological effects.
Comparison with Similar Compounds
DL-Alanyl-DL-serine: Another dipeptide with similar properties but different amino acid sequence.
DL-Valyl-DL-alanine: A dipeptide composed of valine and alanine, with different chemical and biological properties.
DL-Glycyl-DL-serine: A dipeptide composed of glycine and serine, with distinct structural and functional characteristics.
Uniqueness: DL-Seryl-DL-alanine is unique due to the presence of both D- and L- forms of serine and alanine, which gives it distinct chemical and biological properties
Biological Activity
DL-Seryl-DL-alanine is a dipeptide composed of the amino acids serine and alanine. This compound has garnered interest for its potential biological activities, particularly in therapeutic contexts. The following sections explore its synthesis, biological effects, and implications in various fields of research.
Synthesis and Properties
This compound can be synthesized through various methods, including chemical synthesis and enzymatic processes. Its structure is represented as C₆H₁₂N₂O₄, indicating that it contains both polar and non-polar characteristics due to the presence of serine (a hydrophilic amino acid) and alanine (a hydrophobic amino acid) .
Biological Activity
1. Antiviral Effects:
Recent studies have indicated that d-alanine, a component of this compound, exhibits protective effects against severe viral infections. In animal models, supplementation with d-alanine has been shown to improve body weight retention during influenza A virus (IAV) infections and reduce lung viral titers . The mechanisms appear to involve modulation of immune responses and maintenance of amino acid homeostasis during infection.
2. Neuroprotective Properties:
D-amino acids, including d-serine and d-alanine, have been studied for their neuroprotective roles. Research indicates that these compounds may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
3. Metabolic Role:
this compound participates in metabolic pathways such as the glucose-alanine cycle, which is crucial for nitrogen metabolism in mammals. This cycle facilitates the transfer of amino groups from peripheral tissues to the liver, where they can be converted into glucose or other metabolites .
Study 1: D-Alanine Supplementation in Viral Infections
In a study involving mouse models infected with IAV and SARS-CoV-2, researchers administered d-alanine to assess its impact on survival rates and body weight maintenance. Results demonstrated that d-alanine supplementation significantly mitigated body weight loss and improved overall survival rates in treated mice compared to controls .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of d-amino acids in models of neurodegeneration. Supplementation with d-serine and d-alanine was associated with improved cognitive function and decreased neuronal cell death in vitro . This suggests potential applications for this compound in treating neurodegenerative disorders.
Data Tables
Properties
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(6(11)12)8-5(10)4(7)2-9/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMZMUVNKEENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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